3-(Bromoacetyl)chloramphenicol

Description

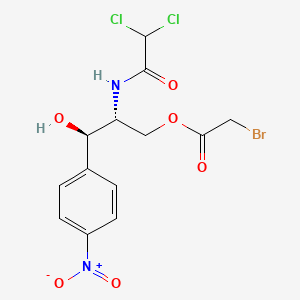

Structure

2D Structure

3D Structure

Properties

CAS No. |

95610-68-7 |

|---|---|

Molecular Formula |

C13H13BrCl2N2O6 |

Molecular Weight |

444.1 g/mol |

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 2-bromoacetate |

InChI |

InChI=1S/C13H13BrCl2N2O6/c14-5-10(19)24-6-9(17-13(21)12(15)16)11(20)7-1-3-8(4-2-7)18(22)23/h1-4,9,11-12,20H,5-6H2,(H,17,21)/t9-,11-/m1/s1 |

InChI Key |

NOHAVVOMYSMIKP-MWLCHTKSSA-N |

SMILES |

C1=CC(=CC=C1C(C(COC(=O)CBr)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CBr)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC(=O)CBr)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Synonyms |

3-(bromoacetyl)chloramphenicol 3-BACAP |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of 3 Bromoacetyl Chloramphenicol

Retrosynthetic Analysis and Key Precursors for its Synthesis

The synthesis of 3-(bromoacetyl)chloramphenicol, a crucial tool for studying chloramphenicol (B1208) acetyltransferase (CAT), begins with a retrosynthetic analysis that identifies key precursors. The target molecule is an analog of the acetylated product of the reaction catalyzed by CAT. nih.gov The core structure is derived from chloramphenicol, a well-known antibiotic. mdpi.commdpi.com Therefore, the primary precursor for the synthesis is chloramphenicol itself.

The key transformation is the selective bromoacetylation of the primary hydroxyl group at the 3-position of the propanediol (B1597323) side chain of chloramphenicol. This retrosynthetic disconnection reveals the need for a bromoacetylating agent and chloramphenicol as the starting material. The synthesis of chloramphenicol itself is a well-established process, often starting from precursors like p-nitroacetophenone or cinnamic alcohol. chemicalbook.comnih.gov For the synthesis of this compound, commercially available D-threo-chloramphenicol is the most practical starting point, ensuring the correct stereochemistry which is essential for its activity as an inhibitor of CAT. amrutpharm.co.innih.gov

The bromoacetyl moiety is introduced using a suitable reagent such as bromoacetyl bromide or bromoacetic acid, which may require activation. gla.ac.uknih.gov The retrosynthetic strategy hinges on the selective reaction at the 3-hydroxyl group, which is generally more reactive than the secondary hydroxyl group at the 1-position.

Detailed Synthetic Routes for Stereoselective Preparation of the D-threo Isomer

The stereoselective preparation of the D-threo isomer of this compound is paramount, as this is the biologically active form that specifically inhibits chloramphenicol acetyltransferase. amrutpharm.co.innih.gov The synthesis leverages the readily available D-threo isomer of chloramphenicol.

Bromination Strategies for Acetyl Groups

While the direct target is the introduction of a bromoacetyl group, understanding bromination strategies for acetyl groups in related contexts is informative. Generally, the α-carbon of a ketone or an acetyl group can be brominated using reagents like molecular bromine in a suitable solvent such as chloroform (B151607) or acetic acid. youtube.comespublisher.com For instance, the synthesis of 3-(bromoacetyl)coumarin (B1271225) involves the direct bromination of 3-acetylcoumarin (B160212) with bromine in chloroform. espublisher.comacs.org However, for the synthesis of this compound, the direct bromination of an acetylated chloramphenicol is not the preferred route. Instead, a bromoacetyl group is directly introduced.

The synthesis of this compound typically involves the reaction of chloramphenicol with a bromoacetylating agent. A common method employs bromoacetyl bromide in a suitable solvent. gla.ac.uk This electrophilic reagent reacts with the primary hydroxyl group of chloramphenicol to form the desired ester linkage.

Functional Group Transformations and Protecting Group Chemistry

The synthesis of this compound from chloramphenicol is a direct functional group transformation, specifically an esterification. The primary hydroxyl group of chloramphenicol is more sterically accessible and generally more reactive than the secondary hydroxyl group, allowing for a degree of selectivity in the reaction.

In the broader context of chloramphenicol synthesis and modification, protecting group chemistry is often essential. For instance, in the total synthesis of chloramphenicol, protecting groups are used to mask reactive functionalities while other parts of the molecule are being modified. researchgate.netgoogle.com For example, the hydroxyl groups of the propanediol side chain can be protected as a ketal, such as with acetone, to form a 1,3-dioxane (B1201747) derivative. chemicalbook.com However, for the specific synthesis of this compound from chloramphenicol, the selective reactivity of the primary hydroxyl group often obviates the need for protecting the secondary hydroxyl group, simplifying the synthetic route.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. The use of a non-polar, aprotic solvent can be advantageous to prevent side reactions. The reaction is typically carried out at a controlled temperature to manage the reactivity of the bromoacetylating agent and minimize potential side reactions or degradation of the starting material and product.

Purification of the final product is essential to remove any unreacted chloramphenicol, the bromoacetylating agent, and any byproducts. Techniques such as column chromatography are often employed to achieve high purity. nih.gov High-pressure liquid chromatography (HPLC) can also be used for both purification and analysis of the product's purity. nih.govnih.gov

Preparation of Radiolabeled Analogs for Mechanistic Studies (e.g., 3-(bromo[14C]-acetyl)chloramphenicol)

Radiolabeled analogs of this compound are invaluable for mechanistic studies, particularly for identifying the specific amino acid residues at the active site of chloramphenicol acetyltransferase that are modified by the inhibitor. nih.gov The synthesis of 3-(bromo[14C]-acetyl)chloramphenicol involves the use of a radiolabeled bromoacetylating agent.

A common approach is to synthesize bromo[1-14C]acetic acid first. gla.ac.uk This can then be converted into a more reactive species, such as its N-hydroxysuccinimide ester or bromoacetyl bromide, for the reaction with chloramphenicol. nih.gov The synthesis using bromo[1-14C]acetic acid allows for the introduction of the carbon-14 (B1195169) label into the acetyl group of the inhibitor. gla.ac.uk

The subsequent reaction with chloramphenicol follows a similar procedure to the non-radiolabeled synthesis. The resulting 3-(bromo[14C]-acetyl)chloramphenicol can then be used in affinity labeling experiments. nih.gov The covalent modification of the enzyme with the radiolabeled inhibitor allows for the identification of the modified amino acid residue, which in the case of CAT, was found to be a specific histidine residue (His-189). nih.gov

Scale-Up Considerations for Research Applications

For research applications that require larger quantities of this compound, several scale-up considerations must be addressed. These include the availability and cost of starting materials, the efficiency of the reaction, and the feasibility of the purification method on a larger scale.

The synthesis from commercially available chloramphenicol is generally amenable to scale-up. However, the use of hazardous reagents like bromoacetyl bromide requires appropriate safety precautions and handling procedures, especially on a larger scale. The reaction work-up and purification by column chromatography can become more challenging and time-consuming as the scale increases. Therefore, optimizing the reaction to minimize byproduct formation is critical. Crystallization could be an alternative purification method for larger scales if a suitable solvent system is found. The stability of the final product during storage and handling also becomes a more significant consideration for larger batches.

Mechanistic Enzymology: Elucidation of Chloramphenicol Acetyltransferase Cat Inhibition by 3 Bromoacetyl Chloramphenicol

Irreversible Enzyme Inactivation Kinetics

The interaction between 3-(bromoacetyl)chloramphenicol and CAT leads to a potent and irreversible loss of enzyme activity. This inactivation process has been characterized by examining the rates of inactivation and the stoichiometry of the inhibitor-enzyme interaction.

Determination of Inactivation Rates and Stoichiometry

Kinetic studies have demonstrated that the inactivation of CAT by this compound is a rapid and stoichiometric process. nih.gov It has been determined that the covalent binding of one mole of the inhibitor per mole of the enzyme monomer results in the complete loss of both the acetylation and hydrolytic activities of CAT. nih.gov This 1:1 stoichiometry indicates a highly specific interaction where a single molecule of the inhibitor is sufficient to disable a single active site of the enzyme. The inactivation is potent, highlighting the efficiency of the inhibitor in targeting the enzyme. nih.gov

Affinity labeling experiments have further confirmed that this inactivation is specific to the active site. The presence of the natural substrate, chloramphenicol (B1208), at concentrations approaching its Michaelis constant (Km), provides protection to the enzyme from inactivation by this compound. nih.govresearchgate.net This protective effect strongly suggests that the inhibitor binds to the same site as the substrate, acting as a competitive inhibitor before forming a permanent covalent bond.

Pseudo-First-Order Kinetics of Enzyme Modification

Under conditions where the concentration of this compound is significantly higher than the enzyme concentration, the inactivation of CAT follows pseudo-first-order kinetics. This kinetic behavior is characteristic of a bimolecular reaction where one reactant is in large excess. The rate of inactivation is directly proportional to the concentration of the active enzyme, leading to an exponential decay in enzyme activity over time.

Steady-state kinetic analyses of both the forward and reverse reactions catalyzed by the type III variant of CAT (CATIII) have suggested a sequential mechanism with a random order of substrate addition to form a ternary complex. annualreviews.org The use of this compound as an affinity reagent has been crucial in identifying key amino acid residues involved in catalysis. annualreviews.org

Covalent Modification and Active Site Mapping

The irreversible inhibition of CAT by this compound is due to the formation of a stable covalent bond between the inhibitor and a specific amino acid residue within the enzyme's active site. This covalent modification has been pivotal for mapping the active site and understanding its structure and function.

Identification of Alkylated Amino Acid Residues (e.g., His-189)

Through a series of elegant experiments, the specific target of alkylation by this compound has been identified as the N-3 position of the imidazole (B134444) ring of Histidine-189 (His-189). nih.govannualreviews.orgvulcanchem.com This was determined by using a radiolabeled version of the inhibitor, 3-(bromo[14C]-acetyl)chloramphenicol. After inactivation, the modified enzyme was subjected to proteolytic digestion, and the resulting peptide fragments were separated and sequenced. nih.gov This analysis revealed that the radiolabel was exclusively attached to a peptide containing His-189, and further analysis identified N3-(Carboxymethyl)histidine as the sole modified amino acid. nih.gov The high degree of conservation of His-189 and its adjacent amino acid residues across different CAT variants strongly indicates its central role in the enzyme's catalytic mechanism. nih.govresearchgate.net

| Parameter | Finding |

| Inhibitor | This compound |

| Target Enzyme | Chloramphenicol Acetyltransferase (CAT) |

| Alkylated Residue | Histidine-189 (His-189) |

| Site of Alkylation | N-3 of the imidazole ring |

| Modified Amino Acid | N3-(Carboxymethyl)histidine |

Structural Consequences of Covalent Adduct Formation within the Active Site

The covalent attachment of this compound to His-189 has significant structural and functional consequences for the CAT enzyme. The active site of CAT is located at the interface between the subunits of the trimeric enzyme. researchgate.netnih.gov The binding of the inhibitor in this deep pocket, which is lined with hydrophobic residues, sterically hinders the binding of the natural substrates, chloramphenicol and acetyl-CoA. proteopedia.org

X-ray crystallographic studies of the CAT enzyme have provided a detailed three-dimensional view of the active site. researchgate.net These studies show that His-189 is strategically positioned to act as a general base catalyst, abstracting a proton from the 3-hydroxyl group of chloramphenicol to facilitate the nucleophilic attack on the acetyl group of acetyl-CoA. researchgate.netproteopedia.org The covalent modification of His-189 by this compound effectively neutralizes this catalytic function, leading to the complete inactivation of the enzyme. nih.gov

Role of Specific Amino Acid Tautomeric Forms in Reactivity

The specific alkylation of the N-3 atom of the imidazole ring of His-189 suggests that this nitrogen is particularly nucleophilic and accessible to the inhibitor. annualreviews.orgvulcanchem.com This observation has led to the proposal that the imidazole ring of His-189 exists in a specific tautomeric form within the microenvironment of the active site. nih.govannualreviews.org The unique positioning and stabilization of this tautomer are likely facilitated by interactions with neighboring amino acid residues. annualreviews.org This specific orientation makes the N-3 atom the primary site of reaction with the electrophilic bromoacetyl group of the inhibitor, highlighting the precise chemical environment required for catalysis and, in this case, for irreversible inhibition. annualreviews.orgvulcanchem.com

Protection Studies: Demonstrating Active Site Specificity

A critical aspect of using an inhibitor for mechanistic studies is to demonstrate that its action is directed specifically at the enzyme's active site rather than causing non-specific modifications elsewhere on the protein. Protection studies are a cornerstone of this validation process.

Affinity labeling with this compound has been validated through protection experiments. nih.govresearchgate.net When the enzyme is pre-incubated with its natural substrate, chloramphenicol, its rate of inactivation by this compound is significantly reduced. nih.gov This protective effect is observed at chloramphenicol concentrations that are close to its Michaelis constant (K_m), indicating that the substrate and the inhibitor are competing for the same binding site. nih.govresearchgate.net The substrate, by occupying the active site, physically blocks the inhibitor from accessing and reacting with its target residue. This observation provides strong evidence that this compound is an active-site-directed inhibitor. nih.gov

| Experiment | Condition | Observation | Conclusion |

| CAT Inactivation | Incubation with this compound | Rapid and complete loss of enzyme activity. nih.gov | This compound is a potent inhibitor of CAT. |

| Protection Assay | Pre-incubation with Chloramphenicol followed by addition of this compound | Decreased rate of inactivation compared to the unprotected enzyme. nih.govresearchgate.net | The inhibitor acts specifically at the substrate-binding (active) site. nih.gov |

Ligand binding competition assays are a fundamental method used to study the interaction between molecules and receptors or enzymes. wikipedia.org In the context of CAT, these assays demonstrate that different molecules compete for binding to the same site on the enzyme. The protection studies described for this compound are a form of competition assay, where the substrate (chloramphenicol) competes with the covalent inhibitor.

Further studies on CAT variants have explored competition between different ligands. For instance, in CAT_I, the antibiotic fusidic acid acts as a competitive inhibitor of chloramphenicol acetylation, indicating it occupies the same binding site. nih.gov While not directly involving this compound, these types of studies reinforce the concept of a specific binding pocket that can be targeted. The principle remains that the binding of one ligand precludes the simultaneous binding of another, confirming they share a common interaction site.

Substrate or Product Protection Against Inactivation

Implications for CAT's Catalytic Mechanism and Substrate Specificity

The use of this compound has been instrumental in moving from a theoretical model of CAT's function to a detailed chemical understanding of its catalytic process and what determines its choice of substrate.

One of the most significant findings from studies with this compound is the pinpointing of a crucial histidine residue in the catalytic mechanism. nih.govresearchgate.net The inhibitor works by covalently modifying a single amino acid residue within the CAT active site. vulcanchem.com Through techniques like proteolytic digestion of the modified enzyme followed by peptide sequencing, this residue was identified as Histidine-189 (His-189) in the type III CAT variant (CAT_III), a residue conserved across all known CAT variants (sometimes numbered His-195). nih.govannualreviews.org

The inactivation is stoichiometric, meaning one molecule of the inhibitor binds to each enzyme monomer, leading to a complete loss of activity. nih.govresearchgate.net The specific reaction is the alkylation of the N-3 position of the histidine's imidazole ring, forming N3-(Carboxymethyl)histidine. nih.govvulcanchem.com This high specificity and the stoichiometric nature of the inactivation strongly implicate His-189 as a central player in the enzyme's catalytic function. nih.govebi.ac.uk

| Inhibitor | Enzyme Target | Modified Residue | Significance |

| This compound | Chloramphenicol Acetyltransferase (CAT) | Histidine-189 (or His-195) nih.govannualreviews.org | Identified a key catalytic residue, essential for the enzyme's function. nih.gov |

The identification of His-189 provided a chemical anchor for understanding the acylation mechanism. CAT inactivates chloramphenicol by transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the 3-hydroxyl group of the antibiotic. cdnsciencepub.comresearchgate.net The location and reactivity of His-189, as revealed by its modification by this compound, led to the proposal of a detailed catalytic mechanism. annualreviews.orgcore.ac.uk

In this mechanism, the imidazole side chain of His-189 acts as a general base catalyst. annualreviews.orgcdnsciencepub.com It abstracts a proton from the 3-hydroxyl group of chloramphenicol, increasing its nucleophilicity. cdnsciencepub.comcore.ac.uk This activated hydroxyl group then attacks the carbonyl carbon of the thioester bond in acetyl-CoA, leading to the formation of a tetrahedral intermediate. annualreviews.org This intermediate subsequently collapses, transferring the acetyl group to chloramphenicol and releasing coenzyme A. The fact that this compound, an analog of the reaction's product (3-O-acetyl-chloramphenicol), specifically targets His-189 lends strong support to this proposed mechanism. nih.govannualreviews.org

Identification of Key Catalytic Residues

Comparative Mechanistic Studies with Other Halomethyl Ketone Inhibitors

Halomethyl ketones are a well-established class of reactive electrophiles used as covalent inhibitors for various enzymes, particularly proteases. researchgate.netresearchgate.net Comparing the action of this compound with other halomethyl ketone inhibitors highlights both common principles and important distinctions in enzyme mechanisms.

For instance, chloromethyl ketones like tosyl-L-phenylalanine chloromethyl ketone (TPCK) are classic inhibitors of cysteine proteases such as papain and cathepsin B. nih.govacs.org In these cases, the inhibitor's carbonyl carbon is attacked by the nucleophilic thiolate of a catalytic cysteine residue in the active site, forming a stable thioether linkage and inactivating the enzyme. nih.gov

The common mechanistic theme is the presence of a reactive halomethyl ketone "warhead" that covalently modifies a key nucleophilic residue in an enzyme's active site. researchgate.net However, the specific residue targeted differs based on the enzyme's unique active site chemistry. While many proteases utilize a catalytic cysteine, CAT employs a histidine. The use of this compound demonstrates that a halomethyl ketone can be a versatile tool, capable of targeting different nucleophiles (sulfur in cysteine vs. nitrogen in histidine) depending on the specific microenvironment and architecture of the active site it is designed to inhibit.

| Inhibitor Class | Target Enzyme Example | Target Residue | Covalent Bond Type |

| Bromoacetylketone | Chloramphenicol Acetyltransferase (CAT) | Histidine nih.govvulcanchem.com | C-N (Alkylation of imidazole) vulcanchem.com |

| Chloromethylketone | Cysteine Proteases (e.g., Cathepsin B, Papain) nih.gov | Cysteine nih.gov | C-S (Thioether) nih.gov |

| Fluoromethylketone | Cysteine Proteases (e.g., Caspases, Calpains) nih.gov | Cysteine nih.gov | C-S (Thioether) nih.gov |

Applications As a Research Tool and Chemical Probe in Biological Systems

Active Site Labeling and Affinity Tagging for Protein Identification

3-(Bromoacetyl)chloramphenicol serves as a potent and specific affinity label for chloramphenicol (B1208) acetyltransferase (CAT). nih.gov As an analog of the acetylated product of the reaction catalyzed by CAT, it binds to the active site with high affinity. nih.gov The key to its function as a label is the reactive bromoacetyl group, which acts as an electrophile, readily forming a covalent bond with nucleophilic amino acid residues within the enzyme's active site. vulcanchem.com This irreversible binding effectively "tags" the enzyme, allowing for its identification and characterization.

Use in Proteomic Approaches for Target Identification

In the field of proteomics, which involves the large-scale study of proteins, affinity labeling with probes like this compound is a powerful technique for target identification. bigomics.ch By tagging CAT with this compound, researchers can isolate and identify the enzyme from complex biological mixtures.

A common workflow involves treating a cell lysate with this compound. The tagged CAT can then be enriched and identified using mass spectrometry-based proteomic techniques. bigomics.ch This approach is particularly useful for confirming the presence and activity of CAT in different biological samples.

The specificity of this compound for the CAT active site is crucial for its utility in proteomics. Studies have shown that it stoichiometrically inactivates the enzyme, with one molecule of the inhibitor binding to each enzyme monomer. nih.gov This precise labeling minimizes off-target effects and ensures that the identified protein is indeed CAT. The covalent nature of the bond is also advantageous, as it withstands the often-harsh conditions of proteomic sample preparation.

Applications in Investigating Enzyme Promiscuity

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions other than its primary physiological one. nih.gov Investigating this phenomenon can provide insights into enzyme evolution and potential new biocatalytic applications. This compound has been a useful tool in studying the promiscuity of CAT.

For instance, while CAT's primary role is the detoxification of chloramphenicol, some variants, like CATI, can also confer resistance to the structurally distinct antibiotic fusidic acid. nih.gov By using this compound to specifically block the primary active site, researchers can investigate whether other sites on the enzyme are responsible for this promiscuous activity. If the enzyme still shows activity against other substrates after its primary active site is blocked, it suggests the presence of secondary binding sites or a different catalytic mechanism.

Use in Structural Biology for Enzyme Crystallization and Structure-Function Analysis

The specific and stable interaction between this compound and CAT has been pivotal in elucidating the three-dimensional structure of the enzyme and understanding its mechanism.

Facilitating Co-crystallization with CAT

Determining the crystal structure of an enzyme in complex with a ligand provides a detailed snapshot of their interaction. Co-crystallization of CAT with this compound has been instrumental in this regard. The covalent bond formed between the inhibitor and the enzyme stabilizes the complex, making it more amenable to crystallization.

The crystal structure of the type III CAT variant from Escherichia coli bound to chloramphenicol has been determined at high resolution. wikipedia.org This structure revealed that CAT is a trimer of identical subunits, with the active site located at the interface between adjacent subunits. wikipedia.orgresearchgate.net The majority of the residues forming the binding pocket for chloramphenicol belong to one subunit, while the catalytically essential histidine residue belongs to the neighboring subunit. wikipedia.org

Inferring Ligand-Bound Conformations of CAT

The binding of this compound to CAT has provided critical information about the conformation of the enzyme when a ligand is present. The irreversible nature of the binding "locks" the enzyme in a specific state, allowing for detailed structural analysis.

Studies have revealed that the bromoacetyl group of the inhibitor specifically alkylates the N3 position of the imidazole (B134444) ring of a highly conserved histidine residue (His-195 in the type III enzyme). nih.govannualreviews.org This specific modification strongly implicates this histidine residue as a key player in the catalytic mechanism, likely acting as a general base. wikipedia.orgresearchgate.net The fact that only this specific histidine is modified suggests it exists in a unique microenvironment within the active site that makes it particularly reactive. vulcanchem.com This finding has led to a deeper understanding of the tautomeric state of the imidazole group at the catalytic center. nih.govvulcanchem.com

The structural data obtained from the CAT-inhibitor complex has been crucial for building and refining models of the enzyme's catalytic mechanism.

Probing Ribosomal Plasticity and Ligand Interactions (indirectly through CAT studies or direct analogues)

While this compound is a direct probe for CAT, the knowledge gained from its use has indirect implications for understanding its ultimate biological target: the bacterial ribosome. Chloramphenicol itself functions by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, inhibiting protein synthesis. wikipedia.orgmdpi.com The development of chloramphenicol derivatives has become a key strategy for investigating the plasticity of this ribosomal catalytic center. mdpi.comsemanticscholar.org

The detailed characterization of the CAT active site, facilitated by this compound, provides a model for ligand-protein interactions that can be compared to the ribosome. annualreviews.orgnih.gov The specific interactions required for chloramphenicol binding within the defined pocket of CAT help inform how structural modifications might affect binding to the more complex and dynamic RNA-based active site of the ribosome.

More directly, chloramphenicol analogues with reactive groups have been employed as affinity probes for the chloramphenicol binding site on the ribosome itself. mdpi.com These studies help to map the drug's binding pocket and understand how it inhibits peptidyl transferase activity. mdpi.com It is known that chloramphenicol's inhibitory action is context-specific, depending on the sequence of the nascent polypeptide chain within the ribosomal exit tunnel. mdpi.comuic.edu The use of various chloramphenicol derivatives allows researchers to explore how different chemical moieties interact with both the 23S rRNA of the PTC and the nascent peptide, providing a more detailed picture of the ribosome's dynamic nature during translation. mdpi.comsemanticscholar.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1,3-Diacetylchloramphenicol (B77911) |

| 3-Acetylchloramphenicol |

| This compound |

| Acetyl coenzyme A |

| Bromoacetic acid |

| Bromoacetyl bromide |

| Chloramphenicol |

| Iodoacetamide |

Structure Activity Relationship Sar Studies and Rational Design Principles

Relationship between the Bromoacetyl Moiety and Irreversible Inhibition

3-(Bromoacetyl)chloramphenicol is recognized as a potent active-site-directed irreversible inhibitor. nih.gov Its mechanism of action is intrinsically linked to the bromoacetyl group, which functions as a reactive electrophile. vulcanchem.comevitachem.com This moiety is designed to alkylate nucleophilic amino acid residues within the active site of a target enzyme. vulcanchem.com

In the well-studied case of chloramphenicol (B1208) acetyltransferase (CAT), the enzyme responsible for bacterial resistance to chloramphenicol, this compound causes potent covalent inhibition. nih.govvulcanchem.com The bromoacetyl group specifically alkylates the imidazole (B134444) ring of a histidine residue (His-189 or His-195, depending on the CAT variant) at the catalytic center. nih.govvulcanchem.comannualreviews.org This reaction forms a stable covalent bond, resulting in the formation of N3-(Carboxymethyl)histidine. nih.govvulcanchem.com The modification is stoichiometric, with one mole of the inhibitor binding per mole of the enzyme monomer, leading to a complete loss of the enzyme's acetylation and hydrolytic activities. nih.govvulcanchem.com This type of inhibition, known as affinity labeling, occurs because the chloramphenicol scaffold first directs the inhibitor to the active site, after which the reactive bromoacetyl group forms a covalent bond with a nearby nucleophile. nih.govannualreviews.org

Impact of Chloramphenicol Scaffold Modifications on Inhibitory Potency

The chloramphenicol structure serves as a scaffold, providing the necessary molecular recognition to bind to the target enzyme's active site, thereby positioning the reactive bromoacetyl group for covalent modification. vulcanchem.comnih.gov Modifications to this scaffold can significantly alter binding affinity and, consequently, inhibitory potency.

The dichloroacetyl moiety of the parent chloramphenicol molecule is considered essential for its primary antibacterial activity. mdpi.comresearchgate.net Early studies that replaced the dichloroacetyl group with other haloacetyl groups, such as those containing fluorine, bromine, or iodine, generally resulted in compounds with reduced antibacterial potency compared to chloramphenicol. mdpi.comresearchgate.net However, these chemically reactive haloacyl derivatives have proven invaluable as affinity probes for studying the chloramphenicol binding site on both ribosomes and enzymes like CAT. mdpi.comresearchgate.net For instance, the replacement of the 3-hydroxyl group, the target of acetylation by CAT, with the bromoacetyl group in this compound creates a molecule that mimics the acetylated product of the enzymatic reaction, enhancing its affinity for the active site. nih.gov Any modifications to the 1-hydroxyl or 3-hydroxyl groups are predicted to disrupt binding to the ribosome. nih.gov

| Compound/Modification | Target | Effect on Potency/Activity | Reference |

|---|---|---|---|

| Replacement of dichloroacetyl moiety with other haloacyl groups | Bacterial Ribosome | Generally found to be less active than Chloramphenicol. | mdpi.comresearchgate.net |

| Introduction of a bromoacetyl group at the 3-hydroxyl position (this compound) | Chloramphenicol Acetyltransferase (CAT) | Acts as a potent, irreversible inhibitor by alkylating the active site. | nih.govacs.org |

| Conjugation with polyamines | Bacterial Ribosome | Enhanced potency in inhibiting the puromycin (B1679871) reaction compared to Chloramphenicol alone. | oup.com |

| Creation of α,β-unsaturated carbonyl derivatives | Bacterial Cell Wall Synthesis | Displayed a broader spectrum of activity against Gram-positive pathogens but did not inhibit bacterial translation. | nih.gov |

Design Considerations for Specificity Towards Target Enzymes

The high specificity of this compound for its target, such as CAT, is a direct result of rational design principles. The compound was synthesized as an analogue of the acetylated product of the reaction catalyzed by CAT. nih.gov This "product mimicry" ensures that the inhibitor has a high affinity for the enzyme's active site.

The specificity is experimentally confirmed by protection studies, where the presence of the natural substrate, chloramphenicol, at concentrations near its Michaelis constant (Km), prevents the enzyme from being inactivated by this compound. nih.govvulcanchem.com This demonstrates that both the substrate and the inhibitor compete for the same binding site. vulcanchem.com The remarkable specificity is further highlighted by the fact that only a single amino acid residue, His-189, is alkylated. nih.govvulcanchem.com This suggests that the enzyme's active site has a unique microenvironment that renders this specific histidine residue exceptionally reactive towards the inhibitor's bromoacetyl group. vulcanchem.com

Comparative Analysis with Other Chloramphenicol Derivatives and Analogs as Enzyme Probes

While this compound is a prominent example of an affinity label for CAT, various other chloramphenicol derivatives have been developed as probes for different biological systems. nih.govannualreviews.org These analogs leverage the core chloramphenicol structure for targeting while incorporating different functional groups for reporting or reactivity.

For example, chloramphenicol derivatives with haloacyl tails have been used not only to probe the active site of CAT but also to investigate the chloramphenicol binding site within the bacterial ribosome. mdpi.comresearchgate.net In other applications, fluorescent moieties such as fluorescein, rhodamine, or nitrobenzoxadiazole (NBD) have been conjugated to chloramphenicol. google.com These fluorescent derivatives can act as substrates for CAT, allowing for the development of sensitive assays to measure enzyme activity by monitoring the formation of acylated, fluorescent products. google.com Furthermore, conjugates of chloramphenicol with polyamines have been synthesized to study how these modifications affect uptake and interaction with the ribosomal peptidyltransferase center. oup.com

| Derivative Type | Example Moiety | Target | Application/Function | Reference |

|---|---|---|---|---|

| Affinity Label | Bromoacetyl | Chloramphenicol Acetyltransferase (CAT) | Irreversible inhibition and identification of active site residues (His-189). | nih.govannualreviews.org |

| Ribosomal Probe | Haloacyl | Bacterial Ribosome | Probing the chloramphenicol binding site. | mdpi.comresearchgate.net |

| Fluorescent Substrate | Fluorescein, NBD | Chloramphenicol Acetyltransferase (CAT) | Enzyme activity assays based on fluorescence detection. | google.com |

| Hybrid Compound | Polyamines (Spermidine) | Bacterial Ribosome | Enhanced inhibition of protein synthesis; studying ribosome interactions. | oup.com |

Theoretical Basis for the Electrophilic Nature and Reactivity of the Bromoacetyl Group

The high reactivity of the bromoacetyl group is fundamental to its function as an alkylating agent in irreversible inhibitors. This reactivity stems from its electronic structure. The bromoacetyl functional group contains a carbonyl (C=O) group adjacent to a carbon atom bonded to a bromine atom. evitachem.com

The oxygen atom of the carbonyl group is highly electronegative, withdrawing electron density from the adjacent carbon atom (the carbonyl carbon). This inductive effect is relayed to the α-carbon (the carbon bearing the bromine atom), making it electron-deficient and thus highly electrophilic. evitachem.com This electrophilic carbon becomes a prime target for attack by nucleophiles, such as the nitrogen atom in the imidazole ring of histidine or the sulfur atom in the thiol group of cysteine. vulcanchem.comevitachem.com

The reaction proceeds via a nucleophilic substitution mechanism, typically SN2. Bromine is an excellent leaving group, meaning it can readily depart with its pair of electrons as a bromide ion (Br⁻) upon nucleophilic attack. The combination of a highly electrophilic carbon center and a good leaving group makes the bromoacetyl moiety a potent and relatively specific alkylating agent for probing nucleophilic residues in biological macromolecules. evitachem.comscbt.com

Advanced Analytical and Spectroscopic Characterization of the Compound and Its Adducts

Chromatographic Techniques for Purity Assessment and Isolation of Modified Peptides (e.g., HPLC, Reverse-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of 3-(Bromoacetyl)chloramphenicol and its derivatives. hplc.eunih.govnih.govscispace.com Specifically, reverse-phase HPLC (RP-HPLC) is extensively used for both assessing the purity of the compound and for the separation of peptides that have been modified by it. hplc.eunih.gov

In studies involving the enzyme chloramphenicol (B1208) acetyltransferase (CAT), which is irreversibly inhibited by this compound, RP-HPLC is instrumental. nih.gov After modifying the enzyme with a radiolabeled version of the inhibitor, such as 3-(bromo[14C]-acetyl)chloramphenicol, the protein is subjected to proteolytic digestion. nih.gov This process breaks the enzyme down into smaller peptide fragments. RP-HPLC is then employed to separate these fragments. nih.gov For instance, the digestion of modified CAT yielded three distinct labeled peptide fractions that were successfully separated using this technique. nih.gov

The versatility of RP-HPLC stems from its ability to separate molecules based on their hydrophobicity. hplc.euscispace.com A stationary phase, often a silica-based material with attached hydrocarbon chains (like C18 or C4), is used in the column. nih.gov A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then passed through the column. hplc.eunih.gov By gradually increasing the concentration of the organic solvent, molecules are eluted from the column in order of increasing hydrophobicity. hplc.eu This high-resolution separation is essential for isolating the specific peptides that have been covalently modified by this compound, allowing for their subsequent analysis. hplc.eu

| Technique | Application | Key Findings |

| Reverse-Phase HPLC | Separation of peptide fragments from digested CAT modified with 3-(bromo[14C]-acetyl)chloramphenicol. nih.gov | Enabled the isolation of three distinct radiolabeled peptide fractions for further sequencing. nih.gov |

| HPLC | Purity assessment of chloramphenicol and its analogs. nih.govresearchgate.net | Provides a reliable method for determining the purity of the compounds and separating stereoisomers. researchgate.net |

Mass Spectrometry (MS) for Adduct Identification and Proteolytic Digestion Analysis (e.g., Fast Atom Bombardment Mass Spectrometry)

Mass spectrometry (MS) is an indispensable tool for identifying the precise location of modification by this compound on a protein. nih.gov A particularly relevant technique in early studies of this compound was Fast Atom Bombardment Mass Spectrometry (FAB-MS). nih.gov FAB-MS is a "soft" ionization technique that allows for the analysis of non-volatile and thermally unstable molecules, such as peptides, without causing extensive fragmentation. emory.eduwikipedia.org

In the context of this compound, after the modified peptides are isolated by RP-HPLC, they are subjected to sequencing using FAB-MS. nih.gov This analysis revealed that the labeled peptides all originated from a highly conserved region of chloramphenicol acetyltransferase (CAT), confirming this area as the active site of the enzyme. nih.gov The bromoacetyl group of the inhibitor forms a covalent bond with a nucleophilic amino acid residue in the active site. vulcanchem.com Specifically, it alkylates the imidazole (B134444) ring of histidine-189 (His-189), resulting in the formation of N3-(Carboxymethyl)histidine as the sole modified amino acid. nih.gov This stoichiometric inactivation, with one inhibitor molecule binding to each enzyme monomer, was confirmed through these mass spectrometry studies. nih.gov

| Technique | Application | Key Findings |

| Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Sequencing of peptide fractions of CAT modified with 3-(bromo[14C]-acetyl)chloramphenicol. nih.gov | Identified the labeled peptide as spanning the highly conserved active site region of CAT and confirmed His-189 as the site of alkylation. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Modified Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules in solution. nih.gov While specific NMR data for this compound itself is not extensively detailed in the provided context, the use of NMR for related chloramphenicol derivatives and their interactions with enzymes is well-documented. researchgate.netdrugbank.com For example, isotope-edited 1H NMR spectroscopy has been used to study the binary complex of 1,3-diacetylchloramphenicol (B77911) and CAT. drugbank.com This technique allows for the observation of signals specifically from the bound ligand. drugbank.com

Such approaches could be theoretically applied to study the interaction of this compound with CAT. By using isotopically labeled inhibitor (e.g., with 13C), it would be possible to observe the specific NMR signals of the inhibitor when it is bound to the enzyme. This can provide valuable information about the conformation of the inhibitor in the active site and its proximity to specific amino acid residues. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons of the inhibitor and protons of the protein, aiding in the detailed mapping of the binding site. drugbank.com

| Technique | Application | Potential Insights |

| Isotope-Edited 1H NMR | Study of the binary complex of a chloramphenicol derivative and CAT. drugbank.com | Could reveal the conformation of this compound within the enzyme's active site. |

| 2D NOESY | Mapping intermolecular interactions between a ligand and a protein. drugbank.com | Could identify specific amino acid residues in close proximity to the bound this compound. |

Spectrophotometric Assays for Enzyme Activity and Inhibition Measurement

Spectrophotometric assays are widely used to measure enzyme activity and to quantify the extent of inhibition by compounds like this compound. cdnsciencepub.comcreative-enzymes.com These assays are often based on monitoring the change in absorbance of a specific chromophore over time. creative-enzymes.com

For chloramphenicol acetyltransferase (CAT), a common assay involves the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). cdnsciencepub.comimpactfactor.org The enzymatic reaction catalyzed by CAT utilizes acetyl-CoA as a substrate, producing Coenzyme A (CoA) as a product. cdnsciencepub.com The free sulfhydryl group of the newly formed CoA reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which absorbs light at a wavelength of 412 nm. cdnsciencepub.comimpactfactor.org By monitoring the increase in absorbance at this wavelength, the rate of the enzymatic reaction can be determined. cdnsciencepub.comimpactfactor.orgsigmaaldrich.com

When studying the inhibitory effects of this compound, its addition to the reaction mixture leads to a decrease in the rate of the reaction, which can be quantified spectrophotometrically. nih.gov Affinity labeling experiments have shown that the presence of the natural substrate, chloramphenicol, can protect the enzyme from inactivation by this compound. nih.gov This protection is observed when chloramphenicol is present at concentrations near its Michaelis constant (Km), providing strong evidence that the inhibitor acts specifically at the active site. nih.gov

| Assay Component | Role | Measurement |

| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | Reacts with the product Coenzyme A (CoA). cdnsciencepub.comimpactfactor.org | Increase in absorbance at 412 nm. cdnsciencepub.comimpactfactor.org |

| Chloramphenicol | Substrate of CAT, competes with the inhibitor. nih.govcdnsciencepub.com | Protects the enzyme from inactivation by this compound. nih.gov |

| This compound | Irreversible inhibitor of CAT. nih.gov | Causes a decrease in the rate of the enzymatic reaction. nih.gov |

Derivatives and Analogs in Chemical Biology Research

Synthesis of Related Chloramphenicol (B1208) Derivatives as Mechanistic Probes for Ribosomal Function

The chloramphenicol (CAM) scaffold has been extensively derivatized to create molecular probes for investigating the function of the ribosome, the cellular machinery responsible for protein synthesis. mdpi.com These research tools are designed not to improve clinical efficacy but to elucidate the intricate mechanisms of translation. osti.govnih.gov Chloramphenicol itself binds to the peptidyl transferase center (PTC) within the 50S ribosomal subunit, inhibiting peptide bond formation. mdpi.commdpi.comsemanticscholar.orgdrugbank.com Derivatives are synthesized to explore and interact with this binding site and adjacent regions like the nascent peptide exit tunnel (NPET). mdpi.comnih.govsci-hub.se

A prominent strategy involves replacing the dichloroacetyl moiety of CAM with other chemical groups, such as amino acids or peptides. mdpi.commdpi.com This is often achieved through the chemical hydrolysis of CAM to its inactive precursor, chloramphenicol amine (CAMA), followed by conjugation. nih.gov While CAMA itself does not bind to the ribosome, re-acylation of its amino group can restore this ability. nih.gov

Researchers have synthesized various amino acid analogs of CAM to study their binding and inhibitory properties. osti.govnih.govsci-hub.se For instance, an L-histidyl analog of CAM was found to bind to the E. coli ribosome with an affinity ten times greater than that of the parent compound. osti.govnih.govsci-hub.se However, this increased affinity did not translate to stronger inhibition of protein synthesis, highlighting that binding affinity and inhibitory function are not always correlated. osti.govnih.govsci-hub.se X-ray crystallography of these analogs in complex with the Thermus thermophilus 70S ribosome revealed that the derivatives bind at the PTC, where the attached amino acid moiety forms unique, compound-specific interactions with the 23S rRNA. osti.govnih.govsci-hub.se

Peptide-chloramphenicol conjugates have also been developed as sophisticated probes. mdpi.comnih.govnih.gov These molecules are designed to mimic the nascent polypeptide chain, allowing researchers to study the interactions between a growing peptide and the ribosomal tunnel. mdpi.com For example, a conjugate of CAM with a decapeptide was shown to have a dual action, with the CAM portion occupying its traditional binding site at the PTC while the peptide moiety extends into and interacts with the polypeptide exit tunnel. mdpi.comnih.gov This dual interaction can block the progression of the nascent chain. nih.gov Similarly, haloacyl derivatives, such as those with a bromoacetyl group, have been employed as affinity probes to identify residues at the CAM binding site. nih.gov

Table 1: Chloramphenicol Derivatives as Ribosomal Probes This table is interactive. You can sort and filter the data.

| Derivative Type | Linker/Moiety | Target Site(s) | Key Research Finding | Citations |

|---|---|---|---|---|

| Amino Acid Analog | L-Histidine | Peptidyl Transferase Center (PTC) | Binds with 10-fold higher affinity than CAM but is a less efficient inhibitor of translation. osti.govnih.govsci-hub.se | osti.govnih.govsci-hub.se |

| Amino Acid Analog | β-Alanine | Peptidyl Transferase Center (PTC) | Exhibited inhibitory properties similar to CAM despite having a lower binding affinity. nih.govsci-hub.se | nih.govsci-hub.se |

| Peptide Conjugate | Decapeptide | PTC and Polypeptide Exit Tunnel (NPET) | Exerts a dual inhibitory effect by binding the PTC and blocking the NPET with its peptide tail. nih.gov | nih.gov |

| Peptide Conjugate | Proline-rich peptides | PTC and NPET | Used to study interactions between antimicrobial peptides and the ribosomal tunnel. mdpi.com | mdpi.com |

| Haloacyl Analog | Bromoacetyl | Peptidyl Transferase Center (PTC) | Used as a chemically reactive affinity probe to covalently label the CAM binding site. nih.gov | nih.gov |

| Polyamine Conjugate | Spermidine (B129725) | Peptidyl Transferase Center (PTC) | The polyamine tail interferes with the movement of aminoacyl-tRNA toward the P-site. oup.com | oup.com |

| Dimer | Dicarboxyl Aromatic Linker | PTC and NPET | Simultaneously binds the catalytic center and the exit tunnel, revealing a second, cryptic binding site. plos.org | plos.org |

Conjugation Strategies for Developing Novel Chemical Tools

Conjugation is a powerful strategy for converting the chloramphenicol molecule into versatile chemical tools for research. This approach involves covalently linking the chloramphenicol scaffold to other molecules to endow it with new properties, such as altered targeting, dual-action mechanisms, or utility in diagnostic assays. mdpi.commdpi.com

A common starting point for conjugation is chloramphenicol amine (CAMA), which is readily prepared by hydrolyzing the dichloroacetyl group from the parent antibiotic. nih.gov The free amino group of CAMA serves as a chemical handle for attachment to a variety of moieties.

Key Conjugation Strategies:

Peptide Conjugation: Solid-phase synthesis is used to attach specific amino acid or peptide sequences to CAMA. mdpi.comsemanticscholar.org This strategy is employed to create probes that mimic the nascent polypeptide chain to study its path through the ribosomal exit tunnel. mdpi.comnih.gov By varying the peptide's length and sequence, researchers can modulate the conjugate's interaction with the ribosome. mdpi.com

Polyamine Conjugation: Natural polyamines like spermidine are conjugated to the chloramphenicol base. mdpi.comoup.com These conjugates are designed to probe the plasticity of the ribosomal catalytic center and to leverage polyamine transporters for enhanced cell entry, particularly into cancer cells. nih.govoup.comoup.com

Dual-Pharmacophore Conjugation: In this approach, chloramphenicol is linked to another biologically active molecule to create a hybrid agent with a dual mechanism of action. mdpi.com An example is the conjugation of CAM to the membrane-penetrating cation triphenylphosphonium (TPP). mdpi.com The resulting CAM-TPP conjugates target both the ribosome (like CAM) and the bacterial cell membrane (like TPP). mdpi.com Similarly, CAM has been conjugated to the plant alkaloid berberine. nih.gov

Prodrug and Carrier Conjugation: Chloramphenicol's primary hydroxyl group can be reacted with molecules like glutaric anhydride (B1165640) or succinic anhydride to form an ester linkage. researchgate.netnih.gov The resulting free carboxyl group can then be activated (e.g., with NHS) for conjugation to amine groups on proteins or other carriers. researchgate.net This method has been used to attach a CAM prodrug to the surface of bacteriophages, creating a tool for targeted antibiotic delivery in research settings. researchgate.netfrontiersin.org

Protein Conjugation for Immunoassays: Chloramphenicol derivatives are synthesized with a functionalized side chain that allows for reaction with amino groups on a protein, such as bovine serum albumin (BSA). pyxislabs.comgoogle.com The resulting CAM-protein conjugate is used as a coating antigen in enzyme-linked immunosorbent assays (ELISAs) to detect the presence of the parent drug in samples. pyxislabs.com

Exploration of Structure-Activity Relationships of Derivatives for Specific Biological Targets

Structure-activity relationship (SAR) studies of chloramphenicol derivatives have been crucial for understanding how specific chemical modifications influence their interaction with various biological targets, moving beyond the general goal of improving antimicrobial potency.

Target: The Ribosome SAR studies on ribosome-targeting CAM analogs have revealed a complex interplay between structure, binding, and function. osti.govnih.gov

Affinity vs. Inhibition: A key finding is that binding affinity for the ribosome does not always correlate with inhibitory activity. osti.govnih.govsci-hub.se For example, the L-histidyl-CAM analog binds to the ribosome with 10-fold greater affinity than CAM, yet it is a less effective inhibitor of translation. osti.govnih.govsci-hub.se Conversely, the β-Ala-CAM analog has lower affinity but similar inhibitory properties to the parent drug. nih.govsci-hub.se

Role of the Acyl Moiety: The steric properties of the acyl moiety attached to the chloramphenicol amine are critical. mdpi.com In peptide conjugates, the efficacy of the resulting prodrug is modulated by the peptide's structure; dipeptide conjugates were found to be most effective, while bulky side chains or negative charges decreased activity. nih.gov The use of D-amino acids in the peptide was generally more favorable than L-amino acids. nih.gov

Probing the Exit Tunnel: For CAM-peptide conjugates, the length and sequence of the peptide dictate its interaction with the ribosomal exit tunnel, providing a tool to map this region. mdpi.comnih.gov

Target: Cancer Cells (Mitochondrial Ribosomes) For CAM-polyamine conjugates, SAR studies have helped to distinguish features required for anticancer activity from those needed for antibacterial action.

Polyamine Structure: Both the specific polyamine architecture (e.g., spermidine) and the position of its attachment to the CAM scaffold are crucial for augmenting anticancer potency. mdpi.comoup.com

Selective Toxicity: The introduction of hydrophobic benzyl (B1604629) groups onto the polyamine tail can significantly enhance antiproliferative activity against human cancer cells while diminishing or eliminating antibacterial activity. mdpi.commdpi.com This structural change allows for the design of selective anticancer agents that spare bacterial microflora. mdpi.commdpi.com

Target: Cell Wall Biosynthesis In the case of derivatives that inhibit peptidoglycan synthesis, the SAR is very distinct.

The Enone Moiety: The presence of an α,β-unsaturated ketone (enone) structure was found to be essential for the activity against cell wall biosynthesis. nih.gov Analogous compounds that lacked this specific functional group did not exhibit this activity, clearly linking this structural feature to the novel mechanism of action. mdpi.comnih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights for Chloramphenicol Derivatives This table is interactive. You can sort and filter the data.

| Biological Target | Structural Modification | Effect on Activity | Citations |

|---|---|---|---|

| Bacterial Ribosome | Replacement of dichloroacetyl with L-histidine | Increases binding affinity 10-fold but reduces translation inhibition. osti.govnih.govsci-hub.se | osti.govnih.govsci-hub.se |

| Bacterial Ribosome | Conjugation with short peptides (e.g., dipeptides) | Generally enhances efficacy compared to single amino acids or longer peptides. nih.gov | nih.gov |

| Bacterial Ribosome | Conjugation with D-amino acid peptides | More favorable for activity than L-amino acid counterparts. nih.gov | nih.gov |

| Cancer Cell Mitochondria | Conjugation with polyamines (e.g., spermidine) | Confers antiproliferative activity by targeting mitochondrial protein synthesis. nih.govoup.com | nih.govoup.com |

| Cancer Cell Mitochondria | Addition of benzyl groups to polyamine tail | Enhances anticancer activity while reducing antibacterial activity, creating selective agents. mdpi.commdpi.com | mdpi.commdpi.com |

| Bacterial Cell Wall Synthesis | Creation of an α,β-unsaturated ketone (enone) | Switches mechanism from translation inhibition to cell wall biosynthesis inhibition. nih.gov | nih.gov |

| Chloramphenicol Acetyltransferase (CAT) | Conversion of 3-hydroxyl to 3-bromoacetyl | Creates a potent, irreversible inhibitor that covalently labels His-189 in the active site. nih.gov | nih.gov |

Computational and Theoretical Studies of 3 Bromoacetyl Chloramphenicol Interactions

Molecular Docking Simulations of Binding to Target Enzymes (e.g., CAT)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(Bromoacetyl)chloramphenicol, docking simulations are primarily used to model its interaction with the active site of its known target, Chloramphenicol (B1208) Acetyltransferase (CAT).

Research findings indicate that this compound is an active site-directed inhibitor of CAT. nih.govresearchgate.net It was designed as an analog of the acetylated product of the reaction catalyzed by the enzyme. nih.gov Docking simulations corroborate experimental evidence by showing that the chloramphenicol core of the molecule binds within the same pocket as the natural substrate, chloramphenicol. researchgate.netvulcanchem.com The simulations help in visualizing the precise binding pose, where the p-nitrophenyl group, the propanediol (B1597323) chain, and the dichloroacetyl tail establish key contacts with the enzyme's active site residues.

The primary role of docking in the study of this compound is to rationalize the high specificity and potency of its covalent inhibition. Simulations can predict and score the binding poses that place the reactive bromoacetyl group in close proximity to nucleophilic residues within the active site. Experimental studies have unequivocally identified Histidine-195 (His-195, numbering may vary between CAT variants) as the residue that is covalently modified. nih.govannualreviews.org Docking studies would therefore focus on poses where the electrophilic carbon of the bromoacetyl group is positioned for optimal attack by the imidazole (B134444) side chain of His-195. The predicted binding energy values from these simulations, although qualitative, can help rank potential binding modes and support the experimentally observed high affinity. ui.ac.id

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-CAT complex over time. While docking provides a static snapshot, MD simulations offer insights into the stability of the predicted binding pose and any conformational changes in the protein or ligand upon binding. ui.ac.id

For the CAT enzyme, structural studies have suggested that no major conformational changes occur upon the binding of the natural substrate, chloramphenicol. nih.gov MD simulations of the this compound-CAT complex would test if this holds true for the inhibitor. By simulating the system for nanoseconds or longer, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable RMSD for the ligand indicates that the docked pose is well-maintained within the active site. ui.ac.id

Furthermore, root-mean-square fluctuation (RMSF) analysis can be used to identify flexible regions of the protein. ui.ac.id These simulations can confirm the stability of the interactions between the chloramphenicol moiety and the active site pocket, which is crucial for anchoring the reactive bromoacetyl group. MD can also be used to study the role of water molecules in mediating interactions and to observe the dynamic behavior of the His-195 side chain, providing a dynamic context for the subsequent covalent reaction.

Quantum Chemical Calculations to Analyze Reactivity of the Bromoacetyl Group and Active Site Residues

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are essential for analyzing the electronic structure and reactivity of molecules. scienceopen.commdpi.com For this compound, these methods are used to understand the intrinsic reactivity of its bromoacetyl group and the nature of its specific reaction with His-195 in the CAT active site.

The bromoacetyl group functions as a reactive electrophile. vulcanchem.com QC calculations can quantify this reactivity by mapping the electrostatic potential surface of the molecule, highlighting the electrophilic character of the carbonyl carbon and the adjacent methylene (B1212753) carbon. These calculations can also determine the energies of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.

The most significant application of QC methods here is in modeling the reaction mechanism of the alkylation of His-195. nih.gov Experimental evidence shows that the reaction is highly specific, with alkylation occurring only at the N3 (N-tau) position of the histidine imidazole ring. nih.govannualreviews.org This suggests that the active site environment makes this particular nitrogen atom unusually nucleophilic. nih.govvulcanchem.com QC calculations, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework where the reacting atoms are treated with high-level QC methods and the surrounding protein with classical mechanics, can be used to:

Calculate the activation energy barrier for the nucleophilic attack of each imidazole nitrogen on the bromoacetyl group.

Demonstrate why the reaction at N3 is kinetically favored over the reaction at the N1 (N-pi) position.

Analyze the structure of the transition state, providing a detailed picture of the bond-forming process.

Elucidate the role of nearby residues in stabilizing the transition state and promoting the specific tautomeric form of His-195 that is required for the reaction. vulcanchem.com

In Silico Predictions of Interaction Profiles with Enzymes and Biomolecules

Beyond its primary target CAT, in silico methods can be used to predict the potential interaction profile of this compound with other enzymes and biomolecules. This is important for understanding potential off-target effects or for discovering new applications.

One approach is reverse docking, where the ligand is screened against a large library of protein structures to identify potential binding partners. By evaluating the docking scores and the compatibility of the ligand with various active sites, this method can generate a list of putative off-targets. Given the reactive nature of the bromoacetyl group, particular attention would be paid to proteins with nucleophilic residues (such as cysteine or histidine) in their binding pockets. acs.orgnih.gov

Pharmacophore modeling is another valuable in silico tool. A pharmacophore model of this compound would consist of key chemical features: a hydrogen bond donor (hydroxyl group), hydrogen bond acceptors (nitro and carbonyl groups), an aromatic ring, and a reactive electrophilic center. This model can then be used to search databases of biomolecules to find proteins that have binding sites complementary to this pharmacophore. While this compound is known to be a highly specific and potent inhibitor for CAT, these predictive studies are crucial for a comprehensive understanding of its potential biological interactions. nih.gov Specialized computational tools can also predict absorption, distribution, metabolism, and excretion (ADME) properties, providing a broader biopharmaceutical profile. fortuneonline.org

Q & A

What is the mechanism of action of 3-(Bromoacetyl)chloramphenicol in inhibiting chloramphenicol acetyltransferase (CAT)?

Basic Research Focus

this compound acts as an active site-directed inhibitor of CAT by covalently modifying the enzyme’s catalytic residues. The bromoacetyl group reacts with nucleophilic amino acids (e.g., histidine or cysteine) in the active site, irreversibly blocking acetyl-CoA binding and subsequent acetylation of chloramphenicol . To confirm inhibition, researchers can use enzyme kinetics assays (e.g., measuring reduced CAT activity via spectrophotometric monitoring of acetyl-CoA depletion) coupled with mass spectrometry to identify modified residues .

How can researchers synthesize this compound with high purity for enzymatic studies?

Basic Research Focus

The compound is synthesized by brominating 3-acetylchloramphenicol derivatives under controlled conditions. A validated protocol involves refluxing chloramphenicol with bromine (Br₂) in anhydrous chloroform or dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Purity (>95%) should be confirmed using HPLC with UV detection at 280 nm and NMR spectroscopy to verify the bromoacetyl moiety .

What analytical methods are recommended to detect this compound in complex biological matrices?

Basic Research Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting trace levels of the compound in bacterial lysates or resistance studies. Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. For structural confirmation, compare fragmentation patterns with synthetic standards and validate using collision-induced dissociation (CID) .

How can structural insights into CAT-3-(Bromoacetyl)chloramphenicol interactions guide antibiotic design?

Advanced Research Focus

X-ray crystallography or cryo-EM of CAT bound to the inhibitor reveals critical binding motifs. For example, CATI variant structures show that the bromoacetyl group occupies the acetyl-CoA pocket, while the chloramphenicol backbone mimics the substrate . Molecular dynamics simulations can further predict resistance mutations (e.g., His193Ala in CAT) that reduce inhibitor affinity, informing the design of next-generation analogs .

What experimental designs are suitable for assessing bacterial resistance evolution under this compound pressure?

Advanced Research Focus

Use continuous culture or serial passage experiments with E. coli or Staphylococcus strains. Monitor MIC (minimum inhibitory concentration) shifts over generations and perform whole-genome sequencing to identify mutations in CAT or efflux pump regulators. Complement with transcriptomics (RNA-seq) to assess upregulated resistance pathways (e.g., cat gene expression) .

How do stability and formulation challenges impact this compound’s utility in in vitro assays?

Advanced Research Focus

The compound’s hydrolytic instability in aqueous buffers requires optimization of storage conditions (e.g., lyophilization at -80°C in amber vials). For in-situ gel formulations (e.g., poloxamer-HPMC matrices), use factorial design experiments to assess variables like pH (6.5–7.5) and polymer concentration on drug release kinetics. Stability is quantified via accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

What computational approaches predict off-target effects of this compound in bacterial proteomes?

Advanced Research Focus

Perform proteome-wide molecular docking using tools like AutoDock Vina to identify non-CAT targets (e.g., other acetyltransferases). Validate hits with thermal shift assays (TSA) to measure protein stabilization upon inhibitor binding. Cross-reference with STRING database networks to map potential resistance or toxicity pathways .

How can researchers resolve contradictory data on this compound’s efficacy across bacterial species?

Advanced Research Focus

Contradictions may arise from species-specific CAT isoforms or efflux pump activity. Design comparative studies using isogenic strains expressing cat genes from Haemophilus influenzae vs. Enterococcus faecalis. Pair with fluorometric assays (e.g., ethidium bromide accumulation) to quantify efflux inhibition .

What role does this compound play in studying horizontal gene transfer of CAT genes?

Advanced Research Focus

Use conjugation assays to track plasmid-borne cat gene transfer between Gram-negative and Gram-positive species under selective pressure. Quantify transfer frequency via PCR or fluorescent reporter systems. Metagenomic analysis of biofilm communities can further assess environmental resistance dissemination .

How do molecularly imprinted polymers (MIPs) enhance detection of this compound in environmental samples?

Advanced Research Focus

MIPs synthesized with methacrylic acid (MAA) as a functional monomer exhibit high selectivity for the compound. Optimize polymerization conditions (e.g., cross-linker ratio, template removal) and validate using quartz crystal microbalance (QCM) or electrochemical sensors. Detection limits <1 nM are achievable in aquaculture water samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.